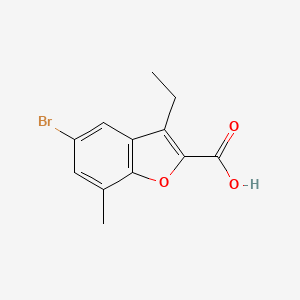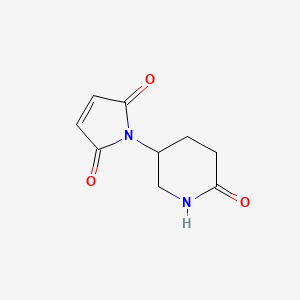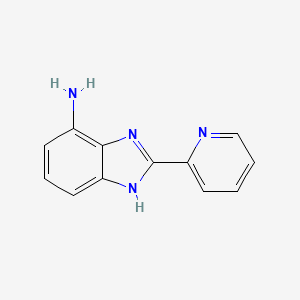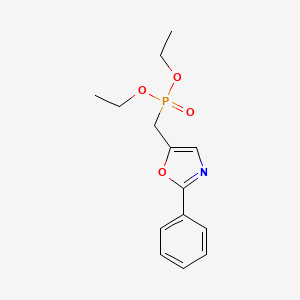
(R,R)-Fenvalerate
Descripción general
Descripción
Esfenvalerate is a synthetic pyrethroid insecticide which is used on a wide range of pests such as moths, flies, beetles, and other insects. It is used on vegetable crops, tree fruit, and nut crops. It may be mixed with a wide variety of other types of pesticides such as carbamate compounds or organophosphates. Esfenvalerate has replaced the naturally occurring compound fenvalerate (to which it is almost identical) for use in the U.S. Much of the data for fenvalerate is applicable to the pesticide esfenvalerate because the two compounds contain the same components. The only differences in the two products are the relative proportions of the four separate constituents (isomers). Esfenvalerate has become the preferred compound because it requires lower applications rates than fenvalerate, is less chronically toxic, and is a more powerful insecticide. The compound contains a much higher percentage of the one insecticidally active isomer (84% for esfenvalerate and 22% for fenvalerate). A pyrethroid is a synthetic chemical compound similar to the natural chemical pyrethrins produced by the flowers of pyrethrums (Chrysanthemum cinerariaefolium and C. coccineum). Pyrethroids are common in commercial products such as household insecticides and insect repellents. In the concentrations used in such products, they are generally harmless to human beings but can harm sensitive individuals. They are usually broken apart by sunlight and the atmosphere in one or two days, and do not significantly affect groundwater quality except for being toxic to fish. (L811, L871, L876)
Aplicaciones Científicas De Investigación
Genotoxic Effects
- Spermatozoa Genotoxicity : Exposure to fenvalerate has been shown to induce genotoxic defects in human spermatozoa, causing numerical chromosome aberrations (CAs) and morphologic abnormalities among exposed workers (Xia et al., 2004).
- Chromosome Aberrations and Sister Chromatid Exchanges : In vivo studies on mice demonstrated fenvalerate's ability to induce chromosome aberrations and sister chromatid exchanges in bone marrow cells, suggesting its role as a weak clastogen and potent inducer of SCEs (Giri et al., 2002).
Reproductive System Impact
- Effects on Progesterone Production : Fenvalerate has been found to inhibit progesterone production in rat granulosa cells, suggesting a multi-site inhibition mechanism involving cAMP-dependent protein kinase pathway and reduction in P450scc gene expression (Chen et al., 2005).
- Influence on Male Reproductive Function : Studies indicate fenvalerate's impact on male reproductive function, including alterations in calcium homeostasis and cell proliferation in mouse GC-2spd (ts) cells (Wang et al., 2009).
Endocrine Disturbances
- Thyroid Hormone Disruption : Exposure to fenvalerate resulted in significant disturbances in thyroid hormone levels in rats, indicating its potential as a neuroendocrine disrupting chemical (Amaravathi & Srilatha, 2010).
Toxicological Analysis
- ELISA for Fenvalerate Detection : A competitive direct enzyme-linked immunosorbent assay (CD-ELISA) method was developed for the rapid detection of fenvalerate in tea samples, showcasing a practical application in agricultural product testing (Song et al., 2011).
Hepatic Lesions and Calcium Overload
- Oxidative Hepatic Lesions : Research indicates that fenvalerate can induce oxidative hepatic lesions through an overload of intracellular calcium, triggered by the ERK/IKK/NF‐κB pathway (Qiu et al., 2018).
Circadian Rhythm and Testosterone Synthesis
- Disruption of Circadian Rhythm : Fenvalerate was found to disturb the circadian rhythm of testosterone synthesis in mouse Leydig cells, implicating intracellular Ca2+ and clock genes in this process (Guo et al., 2017).
Developmental and Reproductive Effects
- Impact on Ovarian Follicles : Fenvalerate inhibited the growth of primary cultured rat preantral ovarian follicles, suggesting its potential role in reproductive dysfunction (Fei et al., 2010).
- Paternal Influence on Offspring : Exposure of male mice to fenvalerate significantly influenced reproductive functions in their offspring, indicating transgenerational effects (Xia et al., 2013).
Propiedades
IUPAC Name |
[(R)-cyano-(3-phenoxyphenyl)methyl] (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO3/c1-17(2)24(18-11-13-20(26)14-12-18)25(28)30-23(16-27)19-7-6-10-22(15-19)29-21-8-4-3-5-9-21/h3-15,17,23-24H,1-2H3/t23-,24+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPJDWWKZLNGGM-BJKOFHAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=C(C=C1)Cl)C(=O)O[C@@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020621 | |
| Record name | (R,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67614-33-9, 67890-40-8 | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R-(R*,R*))- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067614339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-(1-methylethyl)-, cyano(3-phenoxyphenyl)methyl ester, (R*,R*)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067890408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R,R)-Fenvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-cyano(3-phenoxyphenyl)methyl (2R)-2-(4-chlorophenyl)-3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(9H-fluoren-9-yl)methyl N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]carbamate](/img/structure/B6615742.png)
![2-[(oxolan-3-yl)amino]ethan-1-ol](/img/structure/B6615748.png)

![5-chloro-2-[(2,2-dimethylpropyl)amino]benzoicacid](/img/structure/B6615764.png)








![1H,1'H,2H,2'H,3H,3'H-[4,4'-biisoindole]-1,1',3,3'-tetrone](/img/structure/B6615849.png)
